molecular formula 19689-18-0 B1167543 4-Decene CAS No. 19689-18-0

4-Decene

Cat. No.: B1167543
CAS No.: 19689-18-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Decene, also known as amyl nitrite, is a chemical compound with the formula C₅H₁₁ONO. It is a member of the alkyl nitrites family and is known for its vasodilatory properties. Amyl nitrite has been used medically to treat heart diseases such as angina and to treat cyanide poisoning . It is also used as a recreational drug due to its psychoactive effects .

Preparation Methods

Amyl nitrite can be synthesized through the reaction of amyl alcohol with nitrous acid. The reaction typically involves the following steps:

    Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.

    Reaction with Amyl Alcohol: The nitrous acid is then reacted with amyl alcohol to produce amyl nitrite and water.

The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent the decomposition of nitrous acid .

Chemical Reactions Analysis

Amyl nitrite undergoes several types of chemical reactions, including:

    Oxidation: Amyl nitrite can be oxidized to produce amyl nitrate.

    Reduction: It can be reduced to amyl alcohol.

    Substitution: Amyl nitrite can undergo substitution reactions where the nitrite group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions include amyl nitrate and amyl alcohol.

Scientific Research Applications

Amyl nitrite has various scientific research applications, including:

Mechanism of Action

The primary mechanism of action of amyl nitrite involves the release of nitric oxide (NO), which is a potent vasodilator. Nitric oxide activates the enzyme guanylate cyclase in the smooth muscle cells of blood vessels, leading to the production of cyclic guanosine monophosphate (cGMP). This results in the relaxation of smooth muscle cells and the dilation of blood vessels, thereby reducing blood pressure and alleviating angina symptoms .

Comparison with Similar Compounds

Amyl nitrite is similar to other alkyl nitrites, such as butyl nitrite and isobutyl nitrite. These compounds share similar vasodilatory properties and mechanisms of action. amyl nitrite is unique in its specific use for medical applications such as the treatment of angina and cyanide poisoning .

Similar Compounds

Properties

IUPAC Name

dec-4-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVOPSCRHKEUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876156
Record name 4-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19689-18-0
Record name 4-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.